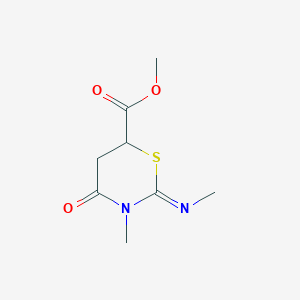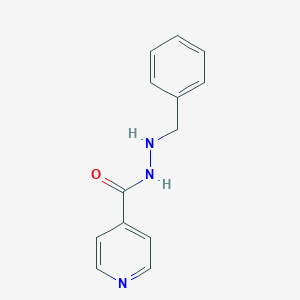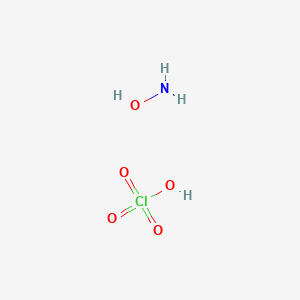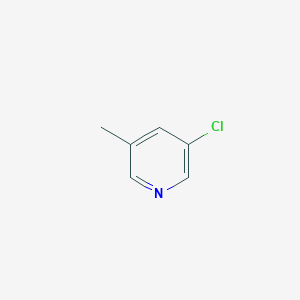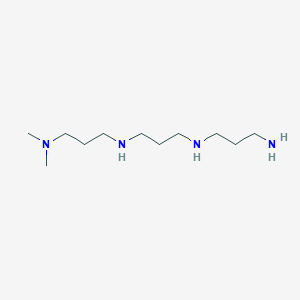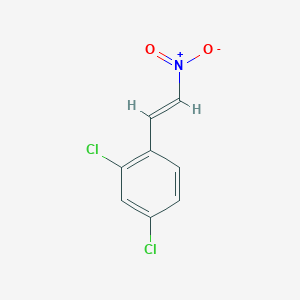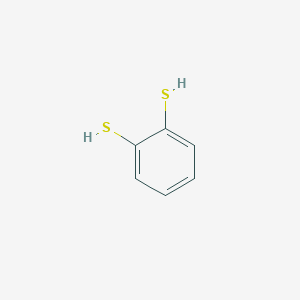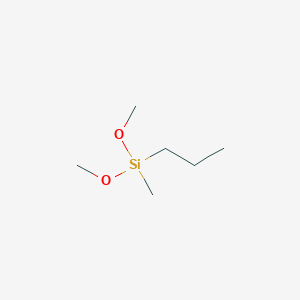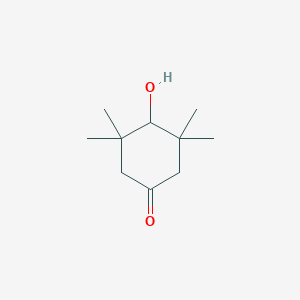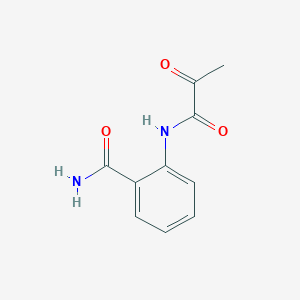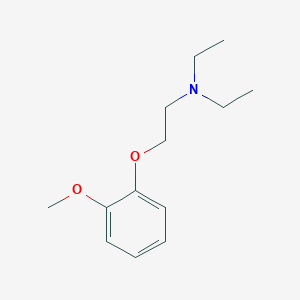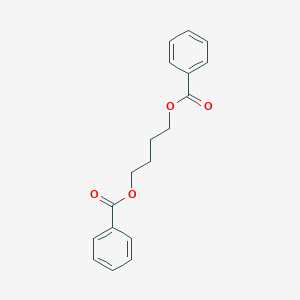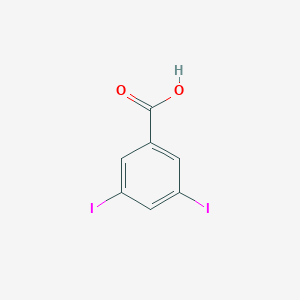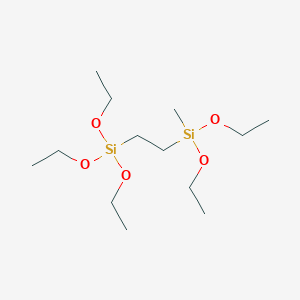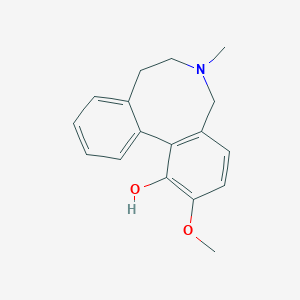
Methylapogalanthamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylapogalanthamine (MAG) is a natural product that belongs to the Amaryllidaceae family and is found in several plants, including Lycoris radiata, Zephyranthes candida, and Narcissus tazetta. MAG has gained significant attention in recent years due to its unique chemical structure and potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Methylapogalanthamine is not fully understood. However, several studies have suggested that Methylapogalanthamine exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, Methylapogalanthamine has been reported to interact with several cellular targets, including DNA, RNA, and proteins, thereby regulating various cellular processes.
Biochemische Und Physiologische Effekte
Methylapogalanthamine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic effects. Additionally, Methylapogalanthamine has been reported to regulate several metabolic pathways, including the AMPK and mTOR pathways, thereby regulating energy metabolism and cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
Methylapogalanthamine has several advantages for lab experiments, including its availability in large quantities, high purity, and low toxicity. Additionally, Methylapogalanthamine can be easily synthesized through biosynthesis, making it a cost-effective and eco-friendly option. However, Methylapogalanthamine also has some limitations, including its poor solubility in water and its instability under certain conditions, making it challenging to work with in some experiments.
Zukünftige Richtungen
Several future directions can be explored regarding Methylapogalanthamine, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for lab experiments. Additionally, the development of novel synthetic methods for Methylapogalanthamine and the exploration of its analogs can also be potential future directions. Overall, Methylapogalanthamine holds significant promise as a potential therapeutic agent in various diseases, and further research is needed to explore its full potential.
Synthesemethoden
Methylapogalanthamine can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Methylapogalanthamine involves the use of several reagents and solvents, making it a complex and time-consuming process. On the other hand, biosynthesis involves the use of plant cell cultures, which can produce Methylapogalanthamine in large quantities and with high purity. The biosynthesis of Methylapogalanthamine has gained significant attention due to its cost-effectiveness and eco-friendliness.
Wissenschaftliche Forschungsanwendungen
Methylapogalanthamine has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Several studies have reported that Methylapogalanthamine exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, Methylapogalanthamine has shown neuroprotective effects by reducing oxidative stress and inflammation in several neurodegenerative disease models. Moreover, Methylapogalanthamine has shown promising antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
18126-83-5 |
|---|---|
Produktname |
Methylapogalanthamine |
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3 |
InChI-Schlüssel |
ZGZXDJPQXTUPSG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Kanonische SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Andere CAS-Nummern |
18126-83-5 |
Verwandte CAS-Nummern |
24620-67-5 (hydrochloride) |
Synonyme |
methylapogalanthamine methylapogalanthamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



